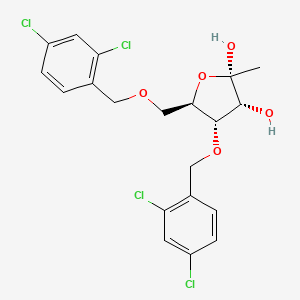
(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound is characterized by its pyrrolidine ring, which is substituted with hydroxy, methyl, and di-tert-butyl ester groups. The stereochemistry of the molecule is defined by the (2S,3S,4R) configuration, indicating the specific three-dimensional arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acetoacetate and appropriate chiral auxiliaries.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a series of cyclization reactions. This often involves the use of base-catalyzed intramolecular cyclization.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions. This may involve the use of reagents like lithium diisopropylamide (LDA) for deprotonation and subsequent alkylation.
Esterification: The final step involves the esterification of the carboxylic acid groups with tert-butyl alcohol under acidic conditions to form the di-tert-butyl esters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient cyclization and functionalization steps, as well as the use of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-diol.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its ability to mimic natural substrates. It is also used in the design of inhibitors for specific enzymes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as precursors for the synthesis of drugs targeting specific pathways in diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of (2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry allows it to fit into specific active sites, where it can either inhibit or activate biological processes. The hydroxy group can form hydrogen bonds, while the ester groups can participate in hydrophobic interactions, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-ethylpyrrolidine-1,2-dicarboxylate: Similar structure but with an ethyl group instead of a methyl group.
(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-phenylpyrrolidine-1,2-dicarboxylate: Contains a phenyl group, offering different steric and electronic properties.
Uniqueness
(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications in different fields of research and industry.
Propiedades
Fórmula molecular |
C15H27NO5 |
|---|---|
Peso molecular |
301.38 g/mol |
Nombre IUPAC |
ditert-butyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H27NO5/c1-9-10(17)8-16(13(19)21-15(5,6)7)11(9)12(18)20-14(2,3)4/h9-11,17H,8H2,1-7H3/t9-,10+,11+/m1/s1 |
Clave InChI |
AANHKLHBLDWZER-VWYCJHECSA-N |
SMILES isomérico |
C[C@@H]1[C@H](CN([C@@H]1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
SMILES canónico |
CC1C(CN(C1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




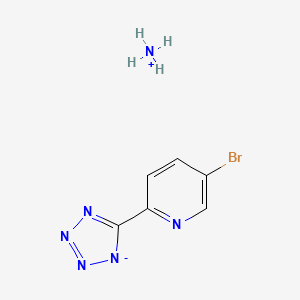
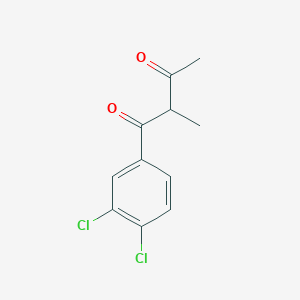
![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
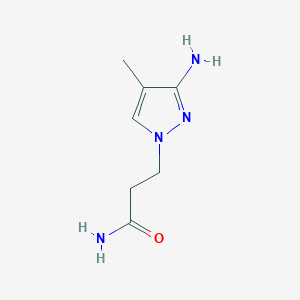
![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)

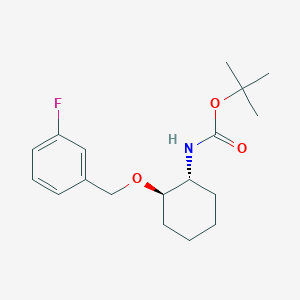


![ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13091030.png)
